Propyphenazone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

structure

Structure

3D Structure

Propriétés

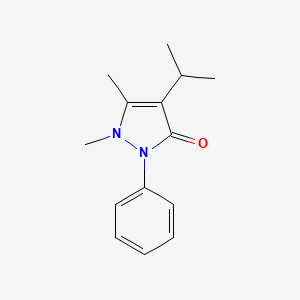

IUPAC Name |

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWLVJLKJGVOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023529 | |

| Record name | Propyphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-92-5 | |

| Record name | Propyphenazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyphenazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyphenazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13524 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyphenazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYPHENAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OED8FV75PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propyphenazone's Interaction with Cyclooxygenase Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Cyclooxygenase in Inflammation

The cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids, including prostaglandins, prostacyclin, and thromboxane. Two primary isoforms of the COX enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

-

COX-2: Under normal physiological conditions, COX-2 is an inducible enzyme with low expression levels. However, at sites of inflammation, its expression is significantly upregulated by cytokines and other inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

The primary therapeutic action of NSAIDs, including propyphenazone, is the inhibition of these COX enzymes, thereby reducing the production of prostaglandins. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Non-selective inhibition of both isoforms can lead to the desired anti-inflammatory effects (via COX-2 inhibition) but also to undesirable side effects, such as gastrointestinal irritation, due to the inhibition of the protective functions of COX-1.

Mechanism of Action of this compound on COX Enzymes

This compound functions as a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1] By binding to the active sites of these enzymes, it prevents the conversion of arachidonic acid to PGH2. This leads to a decrease in the synthesis of prostaglandins, which in turn alleviates the symptoms of pain, fever, and inflammation. It has been described as having a relatively balanced inhibition of both COX-1 and COX-2.

The following diagram illustrates the signaling pathway of the arachidonic acid cascade and the inhibitory action of NSAIDs like this compound.

Quantitative Analysis of COX Inhibition

While direct IC50 values for this compound were not identified in the surveyed literature, extensive research has been conducted on its analogues and other common NSAIDs. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of an NSAID.

The following table summarizes the IC50 values for various this compound-based analogues and other NSAIDs for comparative purposes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ibuprofen (IB) | 10 ± 1.2 | 4.3 ± 0.5 | 2.33 | [2] |

| Ibuprofen-propyphenazone (IB-MP) | 4.7 ± 0.3 | 1.3 ± 0.15 | 3.62 | [2] |

| Diclofenac-propyphenazone (DIC-MP) | 7.1 ± 0.9 | No inhibition | - | [2] |

| Ketoprofen-propyphenazone (KET-MP) | 0.2 ± 0.01 | 0.04 ± 0.01 | 5.0 | [2] |

| 4-Aminoantipyrine (ANT) | 26 ± 1.8 | 42 ± 1.1 | 0.62 | [2] |

| 4-Aminoantipyrine-propyphenazone (ANT-MP) | No inhibition at 160 μM | 0.97 ± 0.04 | >165 | [2][3] |

| Diclofenac | ~6.0 | ~0.06 | ~100 | [4] |

| Naproxen | ~7.0 | ~10 | ~0.7 | [4] |

Note: The data for this compound-based analogues demonstrates how chemical modifications can significantly alter the potency and selectivity of the parent compound.

Experimental Protocols for In Vitro COX Inhibition Assays

A variety of in vitro assays are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays are crucial for the screening and characterization of potential NSAIDs. Common methodologies include colorimetric, fluorometric, and whole blood assays.

General Enzyme Inhibition Assay Protocol (Colorimetric/Fluorometric)

This protocol outlines a typical procedure for an in vitro enzyme inhibition assay using purified COX enzymes.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Detection probe (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme Preparation: The purified COX enzyme is diluted to the desired concentration in the assay buffer containing the heme cofactor.

-

Compound Incubation: The test compound is pre-incubated with the enzyme solution for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Detection: The peroxidase activity of the COX enzyme is measured by monitoring the change in absorbance or fluorescence of the detection probe over time.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the reaction curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against a range of concentrations of the test compound and fitting the data to a dose-response curve.

The following diagram illustrates a generalized workflow for a COX inhibition assay.

Human Whole Blood Assay

The human whole blood assay is considered more physiologically relevant as it measures COX inhibition in a more complex biological environment.[5]

Procedure Outline:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.

-

COX-1 Activity Measurement: Aliquots of blood are incubated with the test compound. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, typically using an enzyme immunoassay (EIA).

-

COX-2 Activity Measurement: To measure COX-2 activity, whole blood is first incubated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression. The blood is then incubated with the test compound, and COX-2 activity is determined by measuring the production of prostaglandin E2 (PGE2) via EIA.

-

IC50 Calculation: IC50 values for both COX-1 and COX-2 are determined by analyzing the dose-dependent inhibition of TXB2 and PGE2 production, respectively.

Conclusion

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of COX-1 and COX-2 enzymes. While specific IC50 values for this compound are not prominently available in the current scientific literature, the analysis of its analogues reveals that structural modifications can significantly modulate its inhibitory potency and selectivity. The detailed experimental protocols provided herein offer a standardized framework for the in vitro evaluation of COX inhibitors. A thorough understanding of the mechanism of action and the methodologies for assessing COX inhibition is paramount for the development of new and improved NSAIDs with enhanced efficacy and a more favorable safety profile. Further research to quantify the direct inhibitory effects of this compound on COX-1 and COX-2 would be beneficial for a more complete characterization of this widely used NSAID.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of propyphenazone as a pyrazolone derivative

Executive Summary: This document provides a comprehensive technical overview of the pharmacological profile of propyphenazone, a pyrazolone-derived non-steroidal anti-inflammatory drug (NSAID). This compound exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, leading to analgesic and antipyretic properties with minimal anti-inflammatory action.[1] This guide details its mechanism of action, pharmacodynamic effects, pharmacokinetic profile, and toxicological data. Furthermore, it includes detailed experimental protocols for assessing its biological activity and visual diagrams of key pathways and workflows to support research and development professionals.

Introduction

This compound, also known as isopropylantipyrine, is a synthetic pyrazolone derivative introduced in 1951.[2] Structurally, it is an antipyrine substituted at the C-4 position with an isopropyl group.[3] It is classified as a non-narcotic analgesic and antipyretic.[3] this compound is frequently used in combination with other active ingredients like paracetamol and caffeine to enhance its therapeutic efficacy, particularly for the management of mild to moderate pain and fever, such as in headaches, toothaches, and rheumatic pain.[4][5]

Chemical and Physical Properties

This compound is a small molecule drug with the chemical formula C14H18N2O.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,5-Dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one | [2] |

| CAS Number | 479-92-5 | [2] |

| Molar Mass | 230.311 g·mol−1 | [2] |

| Molecular Weight | 230.30 g/mol | [6] |

| ATC Code | N02BB04 | [3] |

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of prostaglandin synthesis.[3] It functions as a non-steroidal anti-inflammatory drug (NSAID) by blocking the activity of cyclooxygenase (COX) enzymes.[4][7]

-

COX Inhibition : this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][7] These enzymes are crucial for converting arachidonic acid into prostaglandin H2, which is the precursor for various prostaglandins involved in inflammation, pain signaling, and fever regulation.[7]

-

Reduction of Prostaglandins : By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins.[4][7] This suppression of prostaglandin synthesis is the basis for its analgesic, antipyretic, and to a lesser extent, anti-inflammatory effects.[3] It is considered a weak COX inhibitor with minimal anti-inflammatory activity.[1]

Signaling Pathway

The diagram below illustrates the prostaglandin synthesis pathway and the inhibitory action of this compound.

Pharmacodynamics

This compound's primary pharmacodynamic effects are analgesia and antipyresis.[4][7]

-

Analgesic Effect : It is effective for the relief of mild to moderate pain.[4]

-

Anti-inflammatory Effect : The anti-inflammatory actions of this compound are considered minimal.[1]

A study by Radwan et al. investigated the COX inhibitory activity of this compound (referred to as 4-aminoantipyrine or ANT) and its analogues. The IC50 values provide a quantitative measure of its inhibitory potency.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Reference |

| 4-Aminoantipyrine (this compound precursor) | 26 ± 1.8 | 42 ± 1.1 | 0.62 | [8] |

| ANT-MP (this compound Analogue) | > 160 | 0.97 ± 0.04 | > 165 | [8][9] |

| Ibuprofen-Propyphenazone Prodrug (after PLE) | 4.7 ± 0.3 | 1.3 ± 0.15 | 3.6 | [8][10] |

| Ibuprofen (alone) | 10 ± 1.2 | 4.3 ± 0.5 | 2.3 | [8][10] |

ANT-MP is an analogue formed by coupling this compound and 4-aminoantipyrine. PLE: Porcine Liver Esterase, used to activate the prodrug in vitro.

Pharmacokinetics

This compound is characterized by rapid absorption and a short elimination half-life.[7]

| Parameter | Value | Reference |

| Absorption | ||

| Route of Administration | Oral, Rectal | [6] |

| Onset of Action | Rapid | [4][7] |

| Time to Peak Plasma Concentration (Tmax) | 1 to 2 hours | [7] |

| Distribution | ||

| Protein Binding | Binds to plasma proteins | [7] |

| Metabolism | ||

| Site | Primarily in the liver | [5][7] |

| Major Pathways | Demethylation and oxidation | [7] |

| Excretion | ||

| Primary Route | Renal (via kidneys) | [5][7] |

| Elimination Half-life (t1/2) | 2 to 3 hours | [7] |

| Unchanged in Urine | 0.6% | [6] |

The short half-life may require multiple daily doses to maintain therapeutic effects for pain and fever control.[7]

Toxicology and Safety Profile

This compound is generally well-tolerated, but it is associated with potential side effects and contraindications.[4]

| Aspect | Description | Reference |

| Common Side Effects | Nausea, vomiting, abdominal pain, dizziness, tiredness, headache, skin rashes. | [4][5][6] |

| Serious Adverse Reactions (Rare) | Agranulocytosis (dangerously low white blood cell count), Stevens-Johnson syndrome, acute myocardial infarction (Kounis syndrome). | [2][4][5] |

| Contraindications | Known hypersensitivity to pyrazolone derivatives, history of blood disorders (dyscrasias), porphyrias, severe liver or kidney impairment. | [4][5][6] |

| Drug Interactions | Concurrent use with other NSAIDs increases the risk of gastrointestinal bleeding. Use with anticoagulants (e.g., warfarin) may enhance their effect, increasing bleeding risk. | [4][5] |

| Use in Pregnancy | Should be used with caution. One study in Wistar rats showed that administration during gestation caused intrauterine growth retardation but did not increase congenital anomalies. | [1][4][11][12] |

Although severe and fatal intoxications with pyrazolones are rare, the symptoms of severe poisoning can include impaired consciousness, coma, convulsions, arrhythmia, and cardiogenic shock.[13]

Experimental Protocols

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a colorimetric assay to determine the IC50 of this compound for COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to PGG2, and the peroxidase component reduces PGG2 to PGH2. This process involves the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), which can be measured by absorbance. The inhibition of this color change is proportional to the inhibition of COX activity.

Methodology:

-

Reagent Preparation : Prepare assay buffer, heme, purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate solution.

-

Compound Dilution : Prepare a series of dilutions of this compound in assay buffer.

-

Assay Plate Setup : To a 96-well plate, add:

-

150 µL of assay buffer

-

10 µL of heme

-

10 µL of the enzyme (COX-1 or COX-2)

-

10 µL of the diluted this compound solution or vehicle control.

-

-

Incubation : Gently shake and incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation : Add 10 µL of arachidonic acid solution to initiate the reaction.

-

Measurement : Immediately measure the absorbance at 590 nm every minute for 5 minutes.

-

Data Analysis : Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and use non-linear regression to calculate the IC50 value.

Protocol: In Vivo Analgesic Activity (Tail-Flick Test)

This protocol describes a standard method for assessing the central analgesic effects of this compound in rodents.

Principle: The tail-flick test measures the latency of a rodent to withdraw its tail from a source of thermal pain (radiant heat).[14][15] An increase in the time taken to withdraw the tail after drug administration indicates an analgesic effect.[15][16]

Methodology:

-

Animal Acclimatization : Acclimate mice or rats to the testing environment and handling for several days before the experiment.

-

Grouping : Divide animals into groups (e.g., vehicle control, positive control like morphine, and one or more this compound dose groups).

-

Baseline Measurement : Gently place each animal in a restrainer. Position the distal part of the tail on the radiant heat source of an analgesiometer. Start the timer. The timer stops automatically when the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.[14][16]

-

Drug Administration : Administer this compound (e.g., via oral gavage) or the respective control substance to each animal.

-

Post-Treatment Measurement : At set time points after administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 3.

-

Data Analysis : Calculate the percentage increase in tail-flick latency for each animal at each time point compared to its baseline. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant analgesic effect compared to the control group.

Conclusion

This compound is an established pyrazolone-derived NSAID with effective analgesic and antipyretic properties. Its pharmacological activity is rooted in the non-selective inhibition of COX-1 and COX-2 enzymes, which curtails prostaglandin synthesis. While it possesses a favorable pharmacokinetic profile for acute pain and fever management, characterized by rapid absorption and a short half-life, its anti-inflammatory effects are minimal. The safety profile is generally acceptable, but healthcare professionals must be aware of the potential for rare but serious adverse events, such as agranulocytosis. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound-Based Analogues as Prodrugs and Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Developmental effects of this compound in analgesic and antipyretic combination with caffeine or paracetamol [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Acute toxicity of pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. youtube.com [youtube.com]

- 16. dovepress.com [dovepress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Propyphenazone

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and analytical characterization of this compound, a pyrazolone derivative with analgesic, antipyretic, and anti-inflammatory properties.[1][2] Detailed experimental protocols for its synthesis via the Knorr pyrazole synthesis are presented, along with methodologies for its characterization using various spectroscopic and chromatographic techniques. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound, chemically known as 1,5-dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the pyrazolone class.[2][3] It was first introduced in 1951 for the treatment of rheumatic disorders.[1] this compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which in turn suppresses the biosynthesis of prostaglandins.[2][3] This guide details the established synthetic routes and analytical procedures for the characterization and quality control of this compound.

Chemical Synthesis

The most common method for the synthesis of this compound is a variation of the Knorr pyrazole synthesis.[2] This process involves two main steps: the condensation of a β-ketoester with phenylhydrazine to form the pyrazolone ring, followed by N-methylation to yield the final product.

Synthesis Pathway

The synthesis begins with the reaction of ethyl 2-isopropylacetoacetate and phenylhydrazine to form the pyrazolone intermediate. This intermediate is then alkylated using a methylating agent, such as methyl iodide, to produce this compound.[1]

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-isopropylacetoacetate

-

Phenylhydrazine

-

Glacial acetic acid or ethanol

-

Methyl iodide

-

Sodium hydroxide

-

Dichloromethane

Procedure:

-

Step 1: Synthesis of the Pyrazolone Intermediate

-

In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-isopropylacetoacetate and phenylhydrazine in either refluxing ethanol or glacial acetic acid.[2]

-

Heat the mixture at a temperature between 78-100°C for 2-4 hours.[2]

-

After the reaction is complete, cool the mixture and acidify to precipitate the intermediate.

-

Collect the solid by filtration and recrystallize from a suitable solvent to obtain the purified pyrazolone intermediate. The expected yield is typically between 60-75%.[2]

-

-

Step 2: N-Methylation to this compound

-

Dissolve the pyrazolone intermediate in a suitable solvent, such as dichloromethane.

-

Add a methylating agent, like methyl iodide, to the solution. Some procedures may also use dimethyl sulfate.[4]

-

The reaction may be carried out in the presence of a base, such as sodium hydroxide, to facilitate the methylation.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove any inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization to yield pure this compound as a white or slightly yellow crystalline powder.[4]

-

Characterization

The identity, purity, and quantity of the synthesized this compound can be determined using a combination of spectroscopic and chromatographic methods.

References

Propyphenazone: A Technical Guide to Metabolism and Pharmacokinetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propyphenazone is a non-steroidal anti-inflammatory drug (NSAID) of the pyrazolone class, possessing analgesic and antipyretic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is fundamental for effective drug development and clinical application. This technical guide provides a comprehensive overview of the metabolic and pharmacokinetic pathways of this compound. It includes quantitative data on key pharmacokinetic parameters, detailed experimental protocols for its analysis, and visual representations of its metabolic fate and relevant experimental workflows. While the primary metabolic route of demethylation followed by glucuronidation is well-established, the specific cytochrome P450 isoforms responsible for its phase I metabolism are not extensively documented in current literature, presenting an area for future investigation.

Pharmacokinetic Profile

This compound is characterized by rapid absorption and a relatively short elimination half-life. Its pharmacokinetic properties are summarized below.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[1][2] Peak plasma concentrations (Cmax) are typically achieved within 30 minutes to 2 hours.[1][2][3]

Distribution

This compound is distributed throughout the body and exhibits a preference for binding to plasma proteins.[2] The volume of distribution (Vd) has been reported to be approximately 2 L/kg in humans.[3]

Metabolism

The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation.[2] The major metabolic pathways are demethylation and oxidation.[2]

Excretion

This compound and its metabolites are primarily excreted through the kidneys.[2] The elimination half-life is relatively short, generally ranging from 2 to 3 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for this compound in various species.

Table 1: Human Pharmacokinetic Parameters for this compound

| Parameter | Value | Reference(s) |

| Dose | 220 mg (oral) | [3] |

| Tmax (Time to Peak Concentration) | 30 minutes | [3] |

| Cmax (Peak Plasma Concentration) | 1.5 - 3.5 µg/mL | [3] |

| Volume of Distribution (Vd) | 2 L/kg | [3] |

| Elimination Half-Life (t½) | 2 - 3 hours | [2] |

Table 2: Comparative Pharmacokinetics and Plasma Protein Binding

| Species | Plasma Concentration after comparable dose | Plasma Protein Binding (in vivo) | Reference(s) |

| Human | 1.5 - 3.5 µg/mL | 77 - 89% | [3][4] |

| Dog | Lower than human | 90 - 95% | [3][4] |

| Rabbit | Lower than human | Not Reported | [3] |

| Rat | Not Reported | 69 - 88% | [4] |

Note: Comparative plasma protein binding data for this compound is limited. The data presented for propafenone, a structurally different drug, is included to illustrate the common practice of evaluating binding in these preclinical species.

Metabolic Pathways

This compound undergoes Phase I and Phase II metabolism. The primary pathway involves demethylation, followed by conjugation.

Phase I Metabolism

The initial and major metabolic step for this compound is demethylation.[3] While it is understood that this is an oxidative reaction catalyzed by the cytochrome P450 (CYP) enzyme system, the specific isoforms (e.g., CYP2C9, CYP2C19) predominantly responsible for this transformation are not definitively identified in the reviewed literature. In addition to demethylation, the presence of hydroxyl-propyphenazone metabolites in urine suggests that hydroxylation also occurs as a Phase I metabolic route.[1]

Phase II Metabolism

Following demethylation, the primary metabolite, N-(2)-demethylthis compound, undergoes conjugation. The main urinary metabolite is the enolglucuronide of N-(2)-demethylthis compound, indicating that glucuronidation is the principal Phase II reaction.[3]

Experimental Protocols

Protocol for Quantification of this compound in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of this compound in plasma.

5.1.1 Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Supelcosil LC-18 (3 µm) or equivalent C18 column.

-

Mobile Phase: Ethanol containing 0.2% (v/v) heptylamine and 0.005 M potassium dihydrogenphosphate (30:70, v/v).

-

Flow Rate: 1.3 mL/min.

-

Detection: UV at 270 nm.

-

Internal Standard: Phenylbutazone.

5.1.2 Sample Preparation

-

To a 0.5 mL plasma sample, add a known concentration of the internal standard (phenylbutazone).

-

Add 1.0 mL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a 20 µL aliquot into the HPLC system.

5.1.3 Quantification

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Representative Protocol for In Vitro Metabolism Study Using Human Liver Microsomes

This protocol provides a representative workflow for assessing the metabolic stability of this compound using human liver microsomes (HLM).

5.2.1 Materials

-

Pooled Human Liver Microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath at 37°C

5.2.2 Experimental Procedure

-

Preparation: Thaw HLM on ice. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is ≤ 0.2%).

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration e.g., 0.5 mg protein/mL), and this compound (final concentration e.g., 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Reaction Termination: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2 volumes).

-

Negative Controls: Prepare parallel incubations without the NADPH regenerating system to control for non-enzymatic degradation.

-

Sample Processing: Vortex the terminated samples and centrifuge to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

5.2.3 Data Analysis

-

Plot the natural logarithm of the percentage of remaining this compound versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

Conclusion

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and elimination, with metabolism primarily occurring in the liver. The major metabolic pathway is N-demethylation followed by glucuronidation. While this guide provides a detailed summary of the current understanding of this compound's metabolism and pharmacokinetics, it also highlights a knowledge gap regarding the specific cytochrome P450 isoenzymes involved in its Phase I metabolism. Further research in this area would provide valuable insights for predicting potential drug-drug interactions and understanding inter-individual variability in response to this compound. The provided protocols offer robust methodologies for the continued investigation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Kinetics and metabolism of pyrazolones (this compound, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of plasma protein binding of propafenone in rats, dogs and humans by highly sensitive gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Dissolution Studies of Propyphenazone Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and critical considerations for conducting in-vitro dissolution studies of propyphenazone formulations. This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties[1][2]. Understanding its dissolution characteristics is paramount for ensuring product quality, batch-to-batch consistency, and predicting in-vivo performance.

Physicochemical and Biopharmaceutical Properties of this compound

This compound is a pyrazolone derivative that is sparingly soluble in water[3]. Based on its low solubility and high permeability, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug[4]. This classification implies that the dissolution rate is often the rate-limiting step for drug absorption. Therefore, in-vitro dissolution studies are a critical tool in the development of this compound formulations to ensure adequate bioavailability.

Experimental Protocols for In-Vitro Dissolution Testing

The following sections detail the methodologies for conducting in-vitro dissolution studies of this compound formulations, primarily focusing on immediate-release solid oral dosage forms.

Dissolution Apparatus and Media

The USP Apparatus II (Paddle Apparatus) is commonly employed for the dissolution testing of this compound tablets[5][6]. The selection of dissolution media is crucial and should ideally cover the physiological pH range of the gastrointestinal tract.

Table 1: Recommended Dissolution Testing Parameters for this compound Immediate-Release Tablets

| Parameter | Recommendation | Rationale/Reference |

| Apparatus | USP Apparatus 2 (Paddle) | Commonly used for tablets and allows for easy sampling.[5][6][7] |

| Rotation Speed | 50-100 rpm | Standard speeds for immediate-release dosage forms.[6][7] |

| Temperature | 37 ± 0.5 °C | To simulate human body temperature.[6][7] |

| Volume of Medium | 900 mL | Standard volume for dissolution testing.[6] |

| Dissolution Media | - 0.1 N HCl (pH 1.2)- Acetate Buffer (pH 4.5)- Phosphate Buffer (pH 6.8) | To evaluate drug release across the physiological pH range of the GI tract.[8][9][10] |

| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes | To construct a detailed dissolution profile for immediate-release formulations.[6][10] |

Analytical Methodology

The quantification of this compound in dissolution samples is typically performed using High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

Reverse-phase HPLC offers high specificity and is suitable for analyzing this compound, especially in combination formulations.

Table 2: Example of a Validated RP-HPLC Method for this compound Quantification

| Parameter | Condition | Reference |

| Instrumentation | HPLC system with a UV detector | [6] |

| Column | C18 column (e.g., 250mm x 4.6mm, 5µm) | [5] |

| Mobile Phase | Acetonitrile:Phosphate Buffer pH 3.5 (42:58, v/v) | [5] |

| Flow Rate | 1.0 - 1.5 mL/min | |

| Detection Wavelength | 243 nm or 275 nm | [5][6] |

| Injection Volume | 20 µL | [6] |

| Column Temperature | 40 °C | [6] |

For single-agent this compound formulations, UV-Visible spectrophotometry provides a simpler and more rapid method for quantification.

Table 3: UV-Visible Spectrophotometry Parameters for this compound Quantification

| Parameter | Condition | Reference |

| Instrumentation | UV-Visible Spectrophotometer with 1 cm quartz cells | [5] |

| Solvent/Blank | The respective dissolution medium | [5] |

| Wavelength of Maximum Absorbance (λmax) | Approximately 275 nm in acidic media | [5] |

| Linearity Range | To be determined based on the dose and dissolution volume | [5] |

Data Presentation and Interpretation

Quantitative dissolution data should be presented in a clear and organized manner to facilitate comparison between different formulations or batches.

Dissolution Profile Data

The following table is an illustrative example of a dissolution profile for a hypothetical immediate-release this compound tablet, as specific public data for single-agent formulations is limited. For a BCS Class II drug like this compound, a rapid dissolution is desirable. Studies on combination products have shown that over 95% of the drug can be dissolved within 15 minutes[5].

Table 4: Illustrative Dissolution Profile of a Hypothetical this compound Immediate-Release Tablet (300 mg)

| Time (minutes) | % this compound Dissolved (Mean ± SD, n=6) |

| 5 | 55 ± 4.2 |

| 10 | 85 ± 3.5 |

| 15 | 96 ± 2.8 |

| 20 | 98 ± 2.1 |

| 30 | 99 ± 1.9 |

| 45 | 99 ± 1.5 |

Disclaimer: This table is for illustrative purposes only and represents a desirable dissolution profile for an immediate-release formulation of a BCS Class II drug. Actual results will vary depending on the specific formulation.

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows for in-vitro dissolution studies of this compound formulations.

Conclusion

The in-vitro dissolution study of this compound formulations is a critical component of drug development and quality control, particularly given its BCS Class II characteristics. The methodologies outlined in this guide, including the use of USP Apparatus II with physiological pH media and validated analytical methods such as RP-HPLC or UV-Visible spectrophotometry, provide a robust framework for these studies. While publicly available dissolution data for single-agent this compound formulations is scarce, the principles and protocols described herein offer a comprehensive approach for researchers and scientists in the pharmaceutical industry. Careful adherence to these standardized methods will ensure reliable and reproducible data, which is essential for the development of safe and effective this compound drug products.

References

- 1. This compound | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. [Formulations and bioavailability of this compound in lyophilized tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Co-Spray Drying of Paracetamol and this compound with Polymeric Binders for Enabling Compaction and Stability Improvement in a Combination Tablet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs: Comparative Assessment of Metronidazole, Zidovudine, and Amoxicillin Versus Relevant Comparator Pharmaceutical Products in South Africa and India - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analgesic and Antipyretic Properties of Propyphenazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyphenazone, a pyrazolone derivative, has long been utilized for its analgesic and antipyretic properties. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and key data associated with this compound's therapeutic effects. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacological research. This document delves into the primary mechanism of action—cyclooxygenase (COX) inhibition—and explores the experimental protocols used to substantiate its analgesic and antipyretic efficacy. Quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the pharmacological profile of this compound.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has been used in the management of mild to moderate pain and fever.[1][2] It is often formulated in combination with other active pharmaceutical ingredients, such as paracetamol and caffeine, to enhance its therapeutic effects.[2][3] Understanding the fundamental pharmacological properties of this compound is crucial for its appropriate clinical application and for the development of new therapeutic agents. This guide provides a detailed examination of its analgesic and antipyretic characteristics.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism underlying the analgesic and antipyretic effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] By inhibiting COX-1 and COX-2, this compound effectively reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[2]

Quantitative Data

In Vitro COX Inhibition

The inhibitory activity of this compound and its analogues against COX-1 and COX-2 enzymes is a key determinant of its efficacy and side-effect profile. The IC50 values, representing the concentration of the drug required to inhibit 50% of the enzyme activity, are presented below.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Ibuprofen-propyphenazone (IB-MP) | 4.7 ± 0.3 | 1.3 ± 0.15 |

| Diclofenac-propyphenazone (DIC-MP) | 7.1 ± 0.9 | No inhibition |

| Ketoprofen-propyphenazone (KET-MP) | 0.2 ± 0.01 | 0.04 ± 0.01 |

| 4-aminoantipyrine-propyphenazone (ANT-MP) | No inhibition at 160 µM | 0.97 ± 0.04 |

| 4-aminoantipyrine (ANT) | 26 ± 1.8 | 42 ± 1.1 |

| Data sourced from a study on this compound-based analogues.[1][4] |

Human Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption and a relatively short half-life.

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 30 - 60 minutes | [2] |

| Cmax (Peak Plasma Concentration) | 1.5 - 3.5 µg/mL (after 220 mg oral dose) | [5] |

| Biological Half-life (t½) | ~2-3 hours | [5] |

| Volume of Distribution (Vd) | 2 L/kg | [5] |

| Protein Binding | Approximately 15% | [5] |

| Metabolism | Primarily hepatic (demethylation) | [5] |

| Excretion | Mainly renal | [2] |

Experimental Protocols

Analgesic Activity Assessment

This widely used model assesses the efficacy of peripherally acting analgesics.

Detailed Methodology:

-

Animals: Male Swiss albino mice are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

-

Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard group (e.g., diclofenac), and test groups receiving different doses of this compound.

-

Drug Administration: this compound or the vehicle is administered orally.

-

Induction of Writhing: One hour after drug administration, a 1% solution of acetic acid is injected intraperitoneally at a volume of 10 mL/kg.[1]

-

Observation: Immediately after the acetic acid injection, the animals are placed in an observation chamber, and the number of writhes (a characteristic stretching behavior) is counted for a period of 20 minutes.[1]

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. A study on a this compound analogue (IB-MP) showed 45% protection from writhing for this compound alone.[4]

Antipyretic Activity Assessment

This model is commonly used to evaluate the antipyretic potential of pharmacological agents.

Detailed Methodology:

-

Animals: Wistar rats are commonly used for this assay.

-

Baseline Temperature: The basal rectal temperature of each rat is measured using a digital thermometer.

-

Induction of Pyrexia: A 15% suspension of Brewer's yeast in saline is injected subcutaneously at a volume of 10 ml/kg.[2]

-

Fever Development: The animals are housed for approximately 18-19 hours to allow for the development of fever.[2]

-

Confirmation of Fever: Rectal temperature is measured again to confirm a significant increase, indicating pyrexia.

-

Drug Administration: this compound, a standard antipyretic (e.g., paracetamol), or the vehicle is administered orally to different groups of febrile rats.

-

Temperature Monitoring: Rectal temperatures are recorded at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after drug administration.[2]

-

Data Analysis: The reduction in rectal temperature in the this compound-treated groups is compared to the control and standard groups to determine its antipyretic efficacy.

Clinical Efficacy

A clinical study investigating the analgesic effect of this compound in patients with pain following dental surgery demonstrated its efficacy. Single oral doses of 150 mg and 300 mg of this compound showed a significantly greater analgesic effect than placebo.[6] The study also suggested that this compound has a faster onset of action compared to acetylsalicylic acid (ASA).[6] Another study using a chemo-somatosensory event-related potentials (CSSERP) model in healthy volunteers showed that 600 mg of this compound, and its combination with caffeine, produced a significant decrease in the amplitude of these potentials, indicating an analgesic effect.[1][4]

Safety and Tolerability

This compound is generally well-tolerated. Common side effects include gastrointestinal issues such as nausea and abdominal pain.[2] In the post-dental surgery pain study, side effects like tiredness, nausea, headache, and dizziness were reported by less than 20% of patients and were not definitively ascribed to the active substances, as they were also frequent in the placebo group.[6]

Conclusion

This compound exhibits clear analgesic and antipyretic properties, primarily through the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. Preclinical models, such as the acetic acid-induced writhing test and the brewer's yeast-induced pyrexia model, provide a basis for its therapeutic use. Clinical data further supports its efficacy in managing acute pain. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals working with this compound and related compounds. Further research could focus on more detailed characterization of its COX-2 selectivity and exploring its potential in other pain and inflammatory models.

References

- 1. Analgesic effects of this compound in comparison to its combination with caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mhsrj-moh.dmr.gov.mm [mhsrj-moh.dmr.gov.mm]

- 3. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. omicsonline.org [omicsonline.org]

- 6. PRELIMINARY INVESTIGATION ON ANTIPYRETIC ACTIVITY OF CUSCUTA REFLEXA IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

Biotransformation and Major Metabolites of Propyphenazone in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyphenazone, a pyrazolone derivative, has been utilized for its analgesic and antipyretic properties. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. This technical guide provides an in-depth overview of the biotransformation of this compound in humans, focusing on its major metabolites. This document outlines the primary metabolic pathways, presents available data on metabolite excretion, and describes the experimental methodologies employed for their characterization. Visual diagrams of the metabolic pathways are provided to facilitate a clear understanding of the biotransformation process.

Introduction

This compound is primarily metabolized in the liver, where it undergoes extensive biotransformation before excretion.[1] The metabolism of this compound is a critical determinant of its pharmacokinetic profile and plays a significant role in its therapeutic action and potential for drug-drug interactions. The primary routes of metabolism involve Phase I oxidation and demethylation reactions, followed by Phase II conjugation.[1]

Major Metabolic Pathways

The biotransformation of this compound in humans proceeds through two principal pathways:

-

N-Demethylation: The major metabolic route for this compound is demethylation at the N-2 position of the pyrazolone ring. This reaction leads to the formation of N-(2)-demethylthis compound.[2][3]

-

Hydroxylation: Another identified metabolic pathway is the hydroxylation of the this compound molecule, resulting in the formation of hydroxyl-propyphenazone metabolites.[1]

Following these initial transformations, the resulting metabolites, particularly N-(2)-demethylthis compound, undergo further conjugation.

-

Glucuronidation: The demethylated metabolite, N-(2)-demethylthis compound, is subsequently conjugated with glucuronic acid to form an enolglucuronide. This glucuronide conjugate is the main urinary metabolite of this compound found in humans.[2][3]

Major Metabolites of this compound

The primary metabolites of this compound identified in human urine are:

-

N-(2)-demethylthis compound enolglucuronide: This is consistently reported as the major urinary metabolite.[2][3]

-

Hydroxyl-propyphenazone metabolites: These have also been detected in urine.[1]

Quantitative Data on Metabolite Excretion

Table 1: Urinary Metabolites of this compound in Humans (Qualitative)

| Metabolite | Metabolic Pathway | Relative Abundance in Urine |

| N-(2)-demethylthis compound enolglucuronide | N-Demethylation, Glucuronidation | Major |

| Hydroxyl-propyphenazone metabolites | Hydroxylation | Minor/Trace |

Note: This table reflects the qualitative understanding of this compound metabolism. Quantitative excretion data is not available in the reviewed literature.

Experimental Protocols

Detailed, step-by-step experimental protocols for the quantitative analysis of this compound and its metabolites in human urine are not extensively detailed in readily available literature. However, based on the methodologies cited in related studies, a general workflow can be outlined.

General Workflow for Urinary Metabolite Analysis

The analysis of this compound metabolites in urine typically involves sample preparation to release the conjugated metabolites, followed by chromatographic separation and detection.

References

Technical Guide: Synthesis of Propyphenazone from Ethyl 2-Isopropylacetoacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Propyphenazone, a pyrazolone derivative with analgesic and antipyretic properties. The primary synthetic route detailed herein involves a two-step process commencing with ethyl 2-isopropylacetoacetate. The synthesis is based on the Knorr pyrazole synthesis, a robust and well-established method for creating pyrazolone rings from β-keto esters and hydrazine derivatives.[1][2][3][4] This document furnishes detailed experimental protocols, quantitative data summaries, and graphical representations of the chemical pathway and experimental workflow to support research and development activities.

Introduction

This compound, chemically known as 1,5-dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one, is a non-steroidal anti-inflammatory drug (NSAID) first introduced in 1951.[5] It is structurally related to phenazone and exhibits significant analgesic and antipyretic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which suppresses prostaglandin synthesis.[4][6]

The most common and efficient synthesis of this compound begins with the condensation of ethyl 2-isopropylacetoacetate with phenylhydrazine.[4][5] This initial reaction forms the core pyrazolone ring structure. The subsequent step involves the N-methylation of this intermediate to yield the final active pharmaceutical ingredient, this compound.[5] This guide provides a detailed methodology for this synthetic pathway.

Chemical Reaction Pathway

The synthesis proceeds in two primary stages:

-

Knorr Pyrazole Synthesis: Condensation of ethyl 2-isopropylacetoacetate (1) with phenylhydrazine (2) to form the pyrazolone intermediate, 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (3).[4][5]

-

N-Methylation: Alkylation of the pyrazolone intermediate (3) using a methylating agent, such as methyl iodide, to yield this compound (4).[5]

Caption: Overall reaction scheme for the two-step synthesis of this compound.

Data Presentation

Quantitative data for the key chemical entities involved in the synthesis are summarized below.

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Ethyl 2-isopropylacetoacetate | Ethyl 2-acetyl-3-methylbutanoate | C₉H₁₆O₃ | 172.22 | 82-85 / 12 mmHg[7] |

| Phenylhydrazine | Phenylhydrazine | C₆H₈N₂ | 108.14 | 243.5 |

| This compound | 1,5-Dimethyl-2-phenyl-4-propan-2-yl-pyrazol-3-one | C₁₄H₁₈N₂O | 230.311[5] | - |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction Type | Typical Solvents | Temperature (°C) | Duration (hours) | Reported Yield |

| 1 | Knorr Condensation | Ethanol, Glacial Acetic Acid[4] | 78 - 100[4] | 2 - 4[4] | 60 - 75%[4] |

| 2 | N-Methylation | (Varies) | ~120[8] | ~5[8] | >80%[8] |

Experimental Protocols

The following protocols are representative procedures derived from established chemical principles and literature data.[3][4][8] Researchers should conduct their own risk assessments and optimizations.

Step 1: Synthesis of 4-isopropyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Intermediate 3)

Materials:

-

Ethyl 2-isopropylacetoacetate (1.0 eq)

-

Phenylhydrazine (1.05 eq)

-

Ethanol (or Glacial Acetic Acid)

-

Hydrochloric Acid (for acidification)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-isopropylacetoacetate (1.0 eq) in ethanol (approx. 3-5 mL per gram of ester).

-

Add phenylhydrazine (1.05 eq) to the solution. If using ethanol, add a few drops of glacial acetic acid as a catalyst.[3]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78-100°C) with constant stirring.[4]

-

Maintain the reflux for 2-4 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a beaker of cold water or dilute hydrochloric acid to precipitate the crude product.[4]

-

Isolate the solid product by vacuum filtration, washing with cold water to remove impurities.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be performed for further purification. The expected yield is in the range of 60-75%.[4]

Step 2: Synthesis of this compound (4)

Materials:

-

Pyrazolone Intermediate 3 (from Step 1) (1.0 eq)

-

A suitable solvent (e.g., Methanol or as described in patent literature)

-

A suitable base (e.g., Sodium Methoxide or as per optimization)

-

Reaction vessel suitable for heating

Procedure:

-

The dried pyrazolone intermediate is dissolved in a suitable solvent in a reaction vessel.

-

A base is added to deprotonate the pyrazolone, forming the corresponding anion.

-

The methylating agent (e.g., methyl iodide) is added, and the mixture is heated. A patent describes heating to 120°C for approximately 5 hours.[8]

-

The reaction progress should be monitored by TLC or HPLC.

-

Upon completion, the reaction undergoes a workup procedure which typically involves hydrolysis and subsequent alkaline hydrolysis to remove byproducts.[8]

-

The mixture is then cooled to induce crystallization of the crude this compound.[8]

-

The crude product is isolated by filtration, washed, and dried.

-

Further purification is achieved by recrystallization from an appropriate solvent system to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: Generalized laboratory workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl 2-isopropylacetoacetate via the Knorr pyrazole synthesis followed by N-methylation is a reliable and efficient method. This guide provides the foundational protocols, data, and workflows necessary for professionals in the pharmaceutical sciences to undertake this synthesis. Adherence to standard laboratory safety procedures and appropriate analytical characterization of intermediates and the final product are critical for successful and reproducible outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Ethyl 2-isopropylacetoacetate | 1522-46-9 [chemicalbook.com]

- 8. CN103193709A - Preparation technology of isopropylphenazone - Google Patents [patents.google.com]

Physicochemical Properties of Propyphenazone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of propyphenazone and its derivatives. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development activities.

Introduction to this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolone class.[1] First introduced in 1951, it is recognized for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties.[2][3] Structurally, it is a derivative of phenazone, characterized by an isopropyl group substituted at the C-4 position of the pyrazolone ring.[4][5] This modification enhances its analgesic properties.[4] this compound is often used in combination formulations with other active ingredients like paracetamol and caffeine to enhance its therapeutic effects for treating mild to moderate pain and fever.[3][6] While it has been widely used, in some countries its indications have been restricted due to its structural relation to aminophenazone, which has been associated with severe blood dyscrasias.[2][3] However, a key distinction is that this compound cannot be transformed into potentially carcinogenic nitrosamines.[2][3]

Physicochemical Properties of this compound

The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and pharmacokinetic profile. This compound is a white to off-white crystalline powder with a slightly bitter taste.[7][8][9]

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈N₂O | [2][3][5] |

| Molecular Weight | 230.31 g/mol | [2][4][5] |

| Melting Point | 102-105 °C | [2][10][11] |

| 103 °C | [4][9] | |

| Boiling Point | 372.3 °C (rough estimate) | [2][10] |

| Density | 1.037 g/cm³ (rough estimate) | [2][8][10] |

| pKa | 1.46 ± 0.65 (Predicted) | [2] |

| Water Solubility | Slightly soluble | [2] |

| 743.6 mg/L (at 25.35 °C) | [2] | |

| 0.24 g/100 mL (at 16.5 °C) | [9] | |

| Solubility in Organic Solvents | Freely soluble in ethanol (96%) and methylene chloride.[2] Readily soluble in ether.[9] Soluble in DMSO (60 mg/mL).[12] | |

| Partition Coefficient (LogP) | 1.94 | [4][8] |

| 1.7 (XLogP3) | [4][5] |

This compound Derivatives

Research into this compound derivatives has primarily focused on the synthesis of mutual prodrugs to enhance its therapeutic index, particularly by reducing gastrointestinal side effects.[13][14] These prodrugs often involve temporarily masking the carboxylic acid group of other NSAIDs (like ibuprofen, diclofenac, and ketoprofen) with a this compound moiety.[14][15]

Another strategy involves coupling this compound with other molecules to create derivatives with selective inhibitory action on cyclooxygenase-2 (COX-2), which could offer anti-inflammatory benefits with fewer gastrointestinal complications.[14] For instance, a derivative formed by coupling this compound with 4-aminoantipyrine (ANT-MP) has shown exceptional selectivity for COX-2.[14]

Quantitative Data Summary for a this compound Derivative

The table below presents data for a key intermediate used in the synthesis of this compound derivatives.

| Derivative Name | Molecular Formula | Synthesis Note | Source(s) |

| 3-bromomethyl this compound | C₁₄H₁₇BrN₂O | Synthesized from this compound and bromine. Used as an intermediate for creating hydroxyl derivatives and prodrugs. | [15] |

| Ibuprofen–this compound (mutual prodrug) | Not specified | Synthesized by coupling ibuprofen with a this compound derivative to mask the free acid group of ibuprofen. | [14][15] |

| 4-aminoantipyrine–this compound (ANT-MP) | Not specified | Formed by the irreversible coupling of this compound and 4-aminoantipyrine, resulting in a selective COX-2 inhibitor. | [14] |

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][6] By blocking COX enzymes, this compound reduces the synthesis of prostaglandins, leading to the alleviation of these symptoms.[1]

Caption: Mechanism of action of this compound via inhibition of COX enzymes.

Metabolic Pathway

The metabolism of this compound occurs mainly in the liver through biotransformation.[1] The primary metabolic route is demethylation, followed by oxidation reactions.[1][16][17][18] This process results in several metabolites, with the main urinary metabolite being the enolglucuronide of N-(2)-demethylthis compound.[16][17][18][19] These metabolites are then primarily excreted through the kidneys.[1] The elimination half-life is relatively short, around 2 to 3 hours.[1]

Caption: Major metabolic pathway of this compound in the liver.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical. The following sections detail standard methodologies for key parameters.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to determine the melting point and study thermal transitions of a substance.[20][21]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 1-5 mg) is placed into an aluminum DSC pan. The pan is then hermetically sealed.

-

Instrument Setup: A differential scanning calorimeter is calibrated using high-purity standards (e.g., indium). An empty, sealed aluminum pan is used as a reference.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. They are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The melting point is determined from the resulting thermogram as the onset or peak temperature of the endothermic melting event.[21] For this compound, a broad melting peak is observed around 100-104 °C.[21]

pKa Determination by Potentiometric Titration

Potentiometric titration is a common and cost-effective method for determining the pKa of ionizable substances.[22][23][24]

Methodology:

-

Instrument Calibration: A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[22]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[22] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M potassium chloride (KCl).[22] The solution is purged with nitrogen to remove dissolved CO₂.[22]

-

Titration: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titrant Addition: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[22]

-

Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the substance is ionized.[24] The experiment should be performed in triplicate to ensure accuracy.[22]

Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[25]

Methodology:

-

Buffer Preparation: Aqueous buffers are prepared at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess pH-dependent solubility.[25]

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of each buffer solution in a sealed flask or vial. This ensures that a saturated solution is formed.

-

Equilibration: The flasks are agitated in a constant temperature environment (e.g., 37 ± 1 °C for biopharmaceutical classification) using an orbital shaker or other mechanical agitator.[25] The system is agitated until equilibrium is reached, which may take 24-72 hours. Preliminary experiments are often conducted to determine the time required to reach equilibrium.[26]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the drug).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[27]

-

Reporting: The experiment is performed in triplicate for each pH condition, and the solubility is reported as the average concentration (e.g., in mg/mL or mol/L).[25]

Analytical Experimental Workflow: HPLC Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantitative determination of this compound in pharmaceutical formulations.[28][29][30]

Caption: General workflow for the quantitative analysis of this compound by HPLC.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | 479-92-5 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Buy this compound | 479-92-5 [smolecule.com]

- 5. This compound | C14H18N2O | CID 3778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. grokipedia.com [grokipedia.com]

- 9. This compound [drugfuture.com]

- 10. This compound manufacturers and suppliers in india [chemicalbook.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound | COX | TargetMol [targetmol.com]

- 13. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ijpsr.com [ijpsr.com]

- 16. Kinetics and metabolism of pyrazolones (this compound, aminopyrine and dipyrone). | Semantic Scholar [semanticscholar.org]

- 17. Kinetics and metabolism of pyrazolones (this compound, aminopyrine and dipyrone). | Sigma-Aldrich [sigmaaldrich.com]

- 18. Kinetics and metabolism of pyrazolones (this compound, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetics and metabolism of pyrazolones (this compound, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. who.int [who.int]

- 26. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 27. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 28. congress.sctm.mk [congress.sctm.mk]

- 29. archives.ijper.org [archives.ijper.org]

- 30. researchgate.net [researchgate.net]

Propyphenazone as a Precursor for Selective Cyclooxygenase-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals